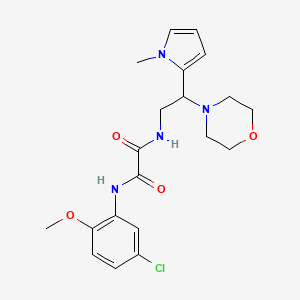
3-iodo-1-tosyl-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-tosyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C16H11IN2O2S. It is an indole derivative, which means it contains the indole nucleus, a structure found in many bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-tosyl-1H-indole-5-carbonitrile typically involves the iodination of an indole derivative followed by tosylation and cyanation. One common method starts with the iodination of 1H-indole-5-carbonitrile using iodine and a suitable oxidizing agent. The resulting 3-iodo-1H-indole-5-carbonitrile is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .
化学反应分析
Types of Reactions
3-Iodo-1-tosyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
科学研究应用
3-Iodo-1-tosyl-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit antiviral, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 3-iodo-1-tosyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
相似化合物的比较
Similar Compounds
3-Iodo-1H-indole-5-carbonitrile: Lacks the tosyl group, which can affect its reactivity and biological activity.
1-Tosyl-1H-indole-5-carbonitrile:
Uniqueness
3-Iodo-1-tosyl-1H-indole-5-carbonitrile is unique due to the presence of both the iodine and tosyl groups. These functional groups can significantly impact the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research in various fields .
属性
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonylindole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-8-12(9-18)4-7-16(14)19/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBIBLYALVHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)
![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)

![N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B2981081.png)
![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)



![N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)
![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)
![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)
